2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
The compound 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a versatile molecule that has been the subject of various synthetic studies. It serves as a building block for peptidomimetic compounds and has potential applications in medicinal chemistry due to its structural complexity and functional group diversity .
Synthesis Analysis
The stereoselective synthesis of the R and S enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids and related derivatives has been achieved through the catalyzed hydrolysis of dimethyl malonates followed by enantioselective cyclization . Additionally, a pentacyclic condensation product has been synthesized from a related compound, 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, using a mixed anhydride approach and sodium borohydride reduction, with the structure confirmed by X-ray analysis . A tandem palladium-catalyzed oxidative aminocarbonylation-cyclization method has also been employed to synthesize related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied. X-ray diffraction analysis has been used to determine the configuration around the double bond of major stereoisomers in related compounds . Nuclear magnetic resonance (NMR) structural studies have provided insights into the conformations and configurations of the oxazine rings, revealing the preference for certain conformations and the stability of methyl-substituted derivatives .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in the context of synthesizing enantiomerically pure carboxamides, which are valuable in the development of peptidomimetics . The reactions involved in these syntheses exhibit a significant degree of stereoselectivity, which is crucial for producing compounds with the desired biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these benzoxazine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups can affect their chemical shifts in NMR spectroscopy, which is useful for configurational and conformational analysis . The synthesis of these compounds often involves the formation of intermediates with different physical properties, which can be selectively transformed into the desired final product under specific reaction conditions .
Scientific Research Applications
Stereoselective Synthesis for Peptidomimetic Applications : Compounds derived from 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid have been used in stereoselective synthesis, producing enantiomerically pure carboxamides used as peptidomimetic building blocks (Hrast, Mrcina, & Kikelj, 1999).
Potential in Antibacterial Agent Synthesis : A study explored the synthesis and evaluation of 1,4-Benzoxazine analogues, including derivatives of this compound, demonstrating good antibacterial activity against various bacterial strains (Kadian, Maste, & Bhat, 2012).
Application in Microwave-Catalyzed Synthesis : This compound has been used in microwave-catalyzed synthesis methods, indicating an efficient and eco-friendly approach to synthesizing substituted pyrazol-5-ones (Dabholkar & Gavande, 2003).
Use in Developing Novel Antimicrobials and Antioxidants : Some benzoxazinyl pyrazolone arylidenes, derived from this compound, have shown potent antimicrobial and antioxidant properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Lipase-Catalyzed Resolution Studies : This compound has been a subject in lipase-catalyzed resolution studies, providing insights into the synthesis of optically enriched benzoxazine derivatives (Prasad et al., 2006).
Synthesis of Novel Tricyclic Compounds : It has also been used in the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, highlighting its utility in creating complex molecular structures (Melo et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been used in the design of peptidomimetics, specifically as antagonists at the platelet fibrinogen receptor .
Mode of Action
It’s known that the proline peptide bond in similar compounds exists exclusively in the trans conformation . This conformational preference might play a crucial role in the interaction with its targets.
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence the pathways related to platelet aggregation and blood clotting, given its potential role as a fibrinogen receptor antagonist .
Result of Action
Similar compounds have been shown to possess antagonistic activity at the platelet fibrinogen receptor, which could potentially inhibit platelet aggregation .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature and ph .
properties
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDTULADLKGMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392136 | |
Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154365-40-9 | |
Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of stereoselective synthesis for 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?
A1: Many pharmaceuticals are chiral molecules, meaning they exist in two forms that are mirror images of each other (like our left and right hands). These different forms, called enantiomers, can have different biological activities. Stereoselective synthesis, as described in these papers [, ], allows chemists to specifically produce the desired enantiomer ((R) or (S) in this case) of this compound. This control over chirality is crucial for drug development, as it ensures that the synthesized compound has the desired biological activity and minimizes the risk of unwanted side effects from the other enantiomer.
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